4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione
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Overview
Description
4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a thione group and a 4-chlorophenyl substituent, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzamide with 4-chlorophenylethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with carbon disulfide to introduce the thione group, followed by cyclization to form the final quinazoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(2-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione
- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane
- 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene
Uniqueness
4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its specific substitution pattern and the presence of the thione group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other quinazoline derivatives .
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)ethylimino]-4aH-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-12-7-5-11(6-8-12)9-10-18-15-13-3-1-2-4-14(13)19-16(21)20-15/h1-8,13H,9-10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNPDAFBNOUEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)NC2=NCCC3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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